3,5-Difluoro-4-nitropyridine N-oxide is a fluorinated heterocyclic compound with the molecular formula . This compound features two fluorine atoms at positions 3 and 5 of the pyridine ring, a nitro group at position 4, and an N-oxide functional group. It is classified as a nitropyridine derivative, which is significant in various chemical applications due to its unique electronic properties and reactivity.
The synthesis of 3,5-difluoro-4-nitropyridine N-oxide typically involves the nitration of 3,5-difluoropyridine N-oxide. A common method employs a mixture of fuming nitric acid and concentrated sulfuric acid to achieve selective nitration at the 4-position under controlled temperature conditions.
In industrial settings, continuous flow synthesis techniques are increasingly utilized to enhance yield and efficiency. This approach allows better control over reaction parameters, making it scalable for larger production needs.
The molecular structure of 3,5-difluoro-4-nitropyridine N-oxide can be described as follows:
Structural analysis reveals that the molecule exhibits a twist around the C-NO₂ bond by approximately , contributing to its unique reactivity profile .
3,5-Difluoro-4-nitropyridine N-oxide participates in several chemical reactions:
From these reactions, various products can be synthesized:
The mechanism of action for 3,5-difluoro-4-nitropyridine N-oxide involves its interaction with biological targets through its functional groups:
3,5-Difluoro-4-nitropyridine N-oxide has several applications in scientific research:
Nitration of pyridine N-oxides represents a cornerstone in synthesizing halogenated derivatives like 3,5-difluoro-4-nitropyridine N-oxide. This transformation leverages the N-oxide moiety’s ability to enhance ring electrophilicity, enabling nitration under milder conditions than pyridines require. The process typically employs mixed acid systems (H₂SO₄/HNO₃) or solid nitrating agents (KNO₃) in concentrated sulfuric acid. For meta-directing groups like fluorine, the N-oxide ensures precise C4-nitration, circumventing the low reactivity of fluoropyridines. Crystallographic studies confirm that 3,5-difluoro-4-nitropyridine N-oxide adopts a 38.5° twist around the C–NO₂ bond due to steric repulsion between fluorine and the orthogonal nitro group [2] [5]. This distortion influences reactivity and electronic properties, crucial for downstream applications.
Table 1.1.1: Crystallographic Parameters of 3,5-Difluoro-4-nitropyridine N-Oxide
Parameter | Value | Structural Implication |
---|---|---|
C–NO₂ Torsion Angle | 38.5° | Steric repulsion with ortho-fluorine |
Ring Planarity | Maintained | Intramolecular H-bonding absent |
N-O Bond Length | 1.32 Å | Enhanced dipole moment (polarity driver) |
Fluorine substituents exert dual electronic effects: strong inductive electron withdrawal (-I effect) and modest resonance donation (+R effect). In 3,5-difluoropyridine N-oxide, the meta-fluorine positions deactivate the ring but create a charge-deficient C4 site primed for electrophilic attack. Computational analyses (B3LYP/6-311++G) reveal that fluorination at C3/C5 *reduces electron density at C4 by 15–20% compared to non-fluorinated analogues [5]. This synergy between *N-oxide activation and fluorine-directed deprotection enables regioselective nitration at C4. Notably, ortho-fluorine atoms induce steric congestion, forcing the nitro group out of plane—a distortion confirmed by NICS(1)zz aromaticity indices showing reduced aromatic character in fluorinated derivatives [5].
The N-oxide group serves as a regioselectivity gatekeeper by altering electron distribution and providing steric control. Quantum mechanical calculations (MP2/aug-cc-pVDZ) demonstrate that N-oxidation increases C4 electron density by 30% in pyridines, overriding fluorine’s -I effect [5] [6]. This directs electrophiles exclusively to C4, avoiding C2/C6 positions. Additionally, the N-oxide’s steric bulk forces the nitro group into a non-coplanar conformation, minimizing side reactions. In continuous flow systems (Section 1.4), this regioselectivity allows simplified purification. Notably, removing the N-oxide post-nitration (e.g., via PCl₃) yields 4-nitropyridines while preserving the C4-nitro regiochemistry [6].
Table 1.3.1: N-Oxide Electronic Effects on Pyridine Nitration
System | Atomic Charge at C4 (e⁻) | Preferred Nitration Position |
---|---|---|
Pyridine | -0.08 | C3 (low yield) |
Pyridine N-oxide | +0.12 | C4 (≥95% selectivity) |
3,5-Difluoropyridine | -0.14 | Unreactive |
3,5-Difluoro pyridine N-oxide | +0.09 | C4 (>99% selectivity) |
Continuous flow technology enhances the synthesis of 3,5-difluoro-4-nitropyridine N-oxide by mitigating hazards of batch nitration (e.g., exotherms, NOₓ fumes). A demonstrated flow process for analogous 4-nitropyridine N-oxide uses:
Traditional nitration employs fuming HNO₃/H₂SO₄, generating toxic NOₓ fumes and requiring cryogenic conditions (−5°C). In contrast, KNO₃/H₂SO₄ systems offer safer, greener alternatives with superior yields. Key comparisons:
Table 1.5.1: Nitrating Agent Performance for 4-Nitropyridine N-Oxide Synthesis
Parameter | HNO₃/H₂SO₄ | KNO₃/H₂SO₄ |
---|---|---|
Yield | 70–75% | 85–86% |
Reaction Temperature | −5°C to 0°C | 60–90°C |
Reaction Time | 8–12 h | 0.5–2 h |
Brown Fumes (NOₓ) | Significant | Negligible |
Byproducts | Dinitration, oxidation | <1% |
Mechanistically, KNO₃ in H₂SO₄ generates nitronium ions (NO₂⁺) in situ, while minimizing water content that hydrolyzes intermediates. This suppresses side reactions and enhances yields to 86% for 3,5-dimethyl-4-nitropyridine N-oxide . For fluorinated systems, KNO₃’s moderated reactivity prevents defluorination, making it ideal for 3,5-difluoro-4-nitropyridine N-oxide synthesis.
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